molecular formula C15H14N2O4 B7878581 4-(2,5-dioxo-3-pyrrolidin-1-yl-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

4-(2,5-dioxo-3-pyrrolidin-1-yl-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B7878581
M. Wt: 286.28 g/mol
InChI Key: JVXQGWXXXSHIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dioxo-3-pyrrolidin-1-yl-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is a chemical compound with the molecular formula C15H14N2O4 and a molecular weight of 286.28 g/mol. This compound is characterized by its complex structure, which includes a pyrrolidinyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-dioxo-3-pyrrolidin-1-yl-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with maleic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate compound, which is then further reacted with pyrrolidine to yield the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a valuable tool in understanding biological processes.

Medicine: . Its structural similarity to other biologically active compounds suggests that it could be used as a lead compound for drug discovery.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which 4-(2,5-dioxo-3-pyrrolidin-1-yl-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(3,4-Dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

  • 4-(3,4-Dichloro-2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide

  • 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate

Uniqueness: 4-(2,5-Dioxo-3-pyrrolidin-1-yl-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is unique due to its specific structural features, which include the pyrrolidinyl group and the benzoic acid moiety

Properties

IUPAC Name

4-(2,5-dioxo-3-pyrrolidin-1-ylpyrrol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-13-9-12(16-7-1-2-8-16)14(19)17(13)11-5-3-10(4-6-11)15(20)21/h3-6,9H,1-2,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXQGWXXXSHIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.